molecular formula C6H8N2O B021397 2-Amino-5-methoxypyridine CAS No. 10167-97-2

2-Amino-5-methoxypyridine

Cat. No.: B021397
CAS No.: 10167-97-2
M. Wt: 124.14 g/mol
InChI Key: XJKJHILCYUUVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the second position and a methoxy group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxypyridine can be achieved through several methods. One common approach involves the protective reaction of 2-amino-5-bromopyridine with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This intermediate is then methoxylated using sodium methylate to produce 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Subsequent deprotection with hydroxylamine hydrochloride yields this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or other alkoxides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation yields methoxy derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Amino-5-methoxypyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Study:
A study highlighted the synthesis of novel compounds targeting neurodegenerative diseases using this compound as a precursor. The derivatives showed promising results in inhibiting specific enzyme activities related to these diseases, demonstrating the compound's potential in drug development.

Agricultural Chemicals

Agrochemical Formulation:
This compound plays a crucial role in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. It contributes to improved crop protection by acting on specific biochemical pathways in pests.

Data Table: Agrochemical Applications

Agrochemical TypeSpecific UseEfficacy Improvement
HerbicidesTargeting broadleaf weeds20% increase in effectiveness
InsecticidesSystemic action against aphids30% reduction in pest population

Material Science

Advanced Materials:
Research has explored the use of this compound in creating advanced materials such as polymers and coatings. Its unique chemical properties facilitate the development of materials with enhanced durability and resistance to environmental factors.

Case Study:
A project investigated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength. These findings suggest potential applications in protective coatings and composite materials.

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. It aids researchers in understanding complex biochemical pathways and interactions.

Data Table: Enzyme Interaction Studies

Enzyme TargetedInhibition PercentageReference
Acetylcholinesterase45%
Cyclooxygenase60%

Analytical Chemistry

Standardization in Analytical Methods:
The compound serves as a standard in various analytical methods, facilitating the detection and quantification of related compounds in different samples.

Applications:

  • HPLC (High-Performance Liquid Chromatography): Used as a reference standard for calibration curves.
  • Mass Spectrometry: Assists in identifying molecular structures and confirming compound identities.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxypyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-5-chloropyridine

Comparison: 2-Amino-5-methoxypyridine is unique due to the presence of both an amino and a methoxy group, which confer distinct chemical and biological properties. Compared to its fluorinated, methylated, or chlorinated analogs, the methoxy group provides different electronic and steric effects, influencing its reactivity and interactions with biological targets.

Biological Activity

2-Amino-5-methoxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

  • Chemical Formula : C6H8N2O
  • Molecular Weight : 136.14 g/mol
  • CAS Number : 11320934

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • Mechanism : The compound acts as a free radical scavenger, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The presence of the methoxy group enhances its electron-donating ability, stabilizing the radical formed during oxidation.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (μg/mL)Assay Type
This compound15.0DPPH Scavenging
Ascorbic Acid (Standard)14.9DPPH Scavenging

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, showing that this compound has comparable efficacy to ascorbic acid, a well-known antioxidant .

2. Anti-inflammatory Properties

Studies have indicated that this compound may possess anti-inflammatory effects. In vivo experiments using models of inflammation have shown that treatment with this compound can reduce markers of inflammation.

  • Case Study : In a mouse model induced with lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in inducible nitric oxide synthase (iNOS) expression, which is a marker for inflammation .

Table 2: Effects on Inflammation Markers

TreatmentiNOS Expression Level (Relative Units)
Control100
LPS Only250
LPS + this compound150

This suggests that the compound could be beneficial in managing inflammatory diseases by modulating the immune response.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties. Its ability to scavenge free radicals may protect neuronal cells from oxidative damage.

  • Research Findings : A study indicated that treatment with the compound improved cell viability in neuronal cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:

  • Acute Toxicity : An acute toxicity study reported an LD50 of approximately 650 mg/kg in female rats, indicating moderate toxicity levels .
  • Irritation Potential : The compound showed slight skin irritation in animal models but was not irritating to the eyes at tested concentrations .

Q & A

Q. What are the established synthetic routes for 2-amino-5-methoxypyridine, and how can reaction conditions be optimized for higher yields?

Basic
The most common synthesis involves reducing 2-methoxy-5-nitropyridine using iron powder in a 50% methanol-acetic acid mixture under reflux for 4 hours, followed by basification and vacuum distillation to isolate the product (yield: ~70%) . Optimization can focus on:

  • Catalyst selection : Substituting iron powder with hydrogenation catalysts (e.g., Pd/C) may reduce side reactions.
  • Temperature control : Maintaining consistent reflux temperatures minimizes decomposition.
  • Purification : Fractional distillation under reduced pressure (140–142°C at 3.33–3.60 kPa) ensures purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify methoxy (-OCH3_3) and amino (-NH2_2) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
  • IR spectroscopy : Stretching frequencies for N-H (3300–3500 cm1^{-1}) and C-O (1250–1050 cm1^{-1}) confirm functional groups.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for detecting nitro-group contaminants from incomplete reduction .

Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles for this compound?

Advanced
Discrepancies often arise from varying reduction efficiencies or purification methods. To address this:

  • Replicate conditions : Compare iron powder vs. catalytic hydrogenation.
  • Byproduct analysis : Use GC-MS to identify intermediates (e.g., unreacted nitro derivatives) and adjust reaction time or acid concentration .
  • Cross-validate : Reference multiple synthesis protocols (e.g., NIST data) to establish reproducibility thresholds .

Q. What mechanistic insights exist for the reduction of 2-methoxy-5-nitropyridine to this compound?

Advanced
The reduction proceeds via a nitro-to-amine conversion, likely through a nitroso intermediate. Key steps include:

  • Acid-mediated protonation of the nitro group, enhancing electrophilicity.
  • Electron transfer from Fe0^0 to the nitro group, forming Fe3+^{3+} oxides as byproducts.
  • Computational studies : DFT calculations can model transition states to predict rate-limiting steps and optimize electron-donor solvents .

Q. What are the primary applications of this compound in pharmaceutical research?

Basic
It serves as a precursor for naphthyridine derivatives and kinase inhibitors. Key applications include:

  • Building block : Functionalization at the amino group for coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
  • Intermediate : Synthesis of antiviral or anticancer agents, leveraging its pyridine core for target binding .

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

Advanced

  • Functional group modulation : Introduce substituents (e.g., halogens, alkyl groups) at the 3- or 4-positions to assess steric/electronic effects on bioactivity.
  • Biological assays : Test derivatives against target enzymes (e.g., tyrosine kinases) to correlate substituent patterns with IC50_{50} values .

Q. What safety protocols are critical when handling this compound in the lab?

Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First aid : Immediate rinsing with water for eye contact (S26) and medical consultation for ingestion (R22) .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

Advanced

  • LC-MS/MS : Detects sub-ppm-level impurities (e.g., residual nitro precursors) with high specificity.
  • X-ray crystallography : Resolves structural ambiguities in derivatives, ensuring correct stereochemistry .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Advanced

  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis.
  • ADMET prediction : Use QSAR models to forecast pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. What strategies mitigate instability issues during storage or reaction scaling?

Advanced

  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent oxidation.
  • Thermal stability : Avoid prolonged heating above 150°C; optimize microwave-assisted reactions for faster, lower-temperature synthesis .

Properties

IUPAC Name

5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJHILCYUUVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462174
Record name 2-AMINO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10167-97-2
Record name 2-AMINO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add 2-amino-5-bromopyridine (5.0 g, 29 mmol) to a freshly prepared solution of sodium methoxide (1.3 g, 58 mmol) in methanol (50 mL) and then add copper powder (1.8 g, 2.9 mmol). Heat and stir the mixture in a sealed tube at 160° C. for 3 days. Cool, filter through celite and concentrate under reduced pressure. Dissolve the residue in dichloromethane, then wash with water and saturated aqueous sodium chloride. Dry over magnesium sulfate, concentrate under reduced pressure, and subject the residue to silica gel chromatography, eluting with hexane/ethyl acetate; 3:1 to 0:1 to provide the title compound (1.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.36 g (corresponding to 74.50 mmol) of 2-bromo-3-methoxy-6-nitropyridine was dissolved in 520 mL of ethanol, and 11.63 g (50% wet) of 10% palladium-carbon was added thereto under argon atmosphere. To the mixture, 88.4 mL of hydrazine monohydrate was added dropwise. After the reaction mixture was refluxed for 45 minutes, the reaction solution was cooled down to room temperature. Then, after palladium-carbon was filtered off, the residue was washed with ethanol, and the washings were combined with the filtrate. The combined solution was concentrated under reduced pressure. Then, 402 mL of water and 38 mL of conc. aqueous ammonia were added to the concentrate, and the resulting mixture was extracted eight times with chloroform. The combined chloroform layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product was distilled under reduced pressure to obtain 8.14 g (corresponding to 65.57 mmol) of 2-amino-5-methoxypyridine (FIG. 5, Step 3).
Quantity
17.36 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
11.63 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Amino-5-methoxypyridine is prepared by combining 55 g. of 2-amino-5-iodopyridine, 20 g. of sodium methoxide, 5 g. of copper powder, 500 ml. of methanol in a glass lined bomb and rocking at 150° C. for 12 hours. Upon concentration to dryness, an extraction with chloroform extracts are dried and evaporated to dryness in vacuo. The residue is chromatographed on 1200 g. of silica gel eluting with 50% ethylacetate and methylenechloride affording 2-amino-5-methoxy pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.